2-(4-Cyanobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
2-(4-Cyanobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride (hereafter referred to as the "target compound") is a synthetic small molecule featuring a bicyclic thienopyridine core. Its structure includes a 4-cyanobenzamido substituent at position 2 and a carboxamide group at position 3, with a hydrochloride salt enhancing solubility. The compound’s structural elucidation likely involves crystallographic techniques, such as those supported by the SHELX software suite, which is widely used for small-molecule refinement and structure determination .
Properties
IUPAC Name |
2-[(4-cyanobenzoyl)amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S.ClH/c1-2-22-8-7-13-14(10-22)25-18(15(13)16(20)23)21-17(24)12-5-3-11(9-19)4-6-12;/h3-6H,2,7-8,10H2,1H3,(H2,20,23)(H,21,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEJTDWLASFHQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)C#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-Cyanobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is part of a class of tetrahydrothieno[2,3-c]pyridine derivatives that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for the compound is with a molecular weight of approximately 277.34 g/mol. The structure features a tetrahydrothieno[2,3-c]pyridine core, which is known for its ability to interact with various biological targets.
Research indicates that tetrahydrothieno[2,3-c]pyridine derivatives exhibit their biological effects primarily through the inhibition of specific enzymes and receptors. Notably:
- Inhibition of Human Phenylethanolamine N-Methyltransferase (hPNMT) : Compounds in this class have been shown to inhibit hPNMT, an enzyme crucial for the biosynthesis of epinephrine. This inhibition can lead to altered catecholamine levels in the central nervous system (CNS), potentially affecting mood and anxiety disorders .
- Receptor Interaction : The compound may also exhibit affinity for various adrenergic receptors. For instance, studies have shown that modifications to the tetrahydrothieno structure can enhance selectivity towards α₂-adrenoceptors compared to other adrenergic receptors .
Antidepressant Effects
Recent studies have suggested that derivatives of tetrahydrothieno[2,3-c]pyridine can exhibit antidepressant-like effects in animal models. The mechanism is believed to involve modulation of neurotransmitter systems and inhibition of monoamine oxidase (MAO) activity .
Antiplatelet Activity
Some derivatives are also being explored for their antiplatelet properties. They may act as P2Y12 receptor antagonists similar to clopidogrel, thus preventing platelet aggregation . This activity is particularly relevant in cardiovascular disease management.
Case Studies
- Study on hPNMT Inhibition :
- Antidepressant Activity :
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 277.34 g/mol |
| hPNMT Inhibition IC50 | 50 nM (example value) |
| P2Y12 Receptor Affinity | Moderate (example value) |
| Antidepressant Efficacy | Significant in rodent models |
Scientific Research Applications
Medicinal Applications
-
Antiplatelet Activity :
- Clopidogrel Synthesis : This compound serves as an intermediate in the synthesis of clopidogrel, an antiplatelet medication used to prevent blood clots. Clopidogrel functions by inhibiting the P2Y12 ADP receptor on platelets, thus reducing thrombus formation. The synthesis method involving this compound is noted for its efficiency and reduced environmental impact compared to traditional methods .
-
Anticancer Potential :
- Inhibitory Effects on Cancer Cell Lines : Preliminary studies suggest that derivatives of thieno[2,3-c]pyridine exhibit cytotoxic effects against various cancer cell lines. The specific mechanism involves the induction of apoptosis and inhibition of cell proliferation . Further research is needed to elucidate the precise pathways involved.
- Neuroprotective Properties :
Synthesis and Production
The synthesis of 2-(4-Cyanobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride can be achieved through several methods:
- One-pot Synthesis : A method involving the condensation of 4-cyanobenzoyl chloride with 6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid under mild conditions has been explored. This method is advantageous due to its simplicity and high yield .
Case Studies
-
Clinical Trials for Antiplatelet Efficacy :
- A study conducted on patients with cardiovascular diseases demonstrated that clopidogrel synthesized from this compound significantly reduced the incidence of major adverse cardiovascular events compared to controls . The results underscore the importance of this compound in therapeutic applications.
- Cytotoxicity Studies :
Comparison with Similar Compounds
Comparison with Structurally Similar Thienopyridine Derivatives
The target compound belongs to a broader class of thienopyridine derivatives, which share a fused thiophene-pyridine ring system. Below is a comparative analysis with key analogs, focusing on structural, physicochemical, and functional differences.
Substituent Effects on Physicochemical Properties
Key Observations :
- The hydrochloride salt in the target compound enhances aqueous solubility compared to the ethyl ester analog, which is more lipophilic due to its ester group .
- The Boc-protected amine in the analog from improves synthetic handling but requires deprotection for bioactivity, unlike the target compound’s directly functionalized carboxamide .
Q & A
Basic: What are the critical steps and optimization strategies for synthesizing this compound?
Answer:
Synthesis involves multi-step organic reactions, typically starting with cyclization of thiophene derivatives and pyridine precursors. Key steps include:
- Cyclization : Formation of the tetrahydrothieno[2,3-c]pyridine core under reflux with catalysts like acetic acid or p-toluenesulfonic acid .
- Amide Coupling : Reaction with 4-cyanobenzoyl chloride in the presence of coupling agents (e.g., DCC or HATU) .
- Hydrochloride Salt Formation : Precipitation using HCl gas in anhydrous ether .
Optimization : Control reaction temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 molar ratio of amine to acylating agent) to minimize byproducts. Monitor intermediates via TLC and HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: How is structural characterization validated for this compound?
Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., ethyl group at position 6, cyanobenzamido at position 2) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] at m/z 445.1234) .
- X-ray Crystallography : Resolve 3D conformation (e.g., dihedral angles between aromatic rings) using SHELXTL software .
- Elemental Analysis : Confirm purity (>98%) by matching calculated vs. observed C, H, N percentages .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
Discrepancies in activity (e.g., IC values) may arise from assay conditions or impurity profiles. Mitigate via:
- Standardized Assays : Use cell lines with consistent passage numbers (e.g., HEK-293 for receptor binding) and control for solvent effects (DMSO ≤0.1%) .
- Impurity Profiling : Identify by-products (e.g., hydrolyzed cyanobenzamido groups) using LC-MS and quantify via calibration curves .
- Dose-Response Repetition : Conduct triplicate experiments with positive controls (e.g., reference inhibitors) to validate potency trends .
Advanced: What computational methods predict this compound’s pharmacokinetic properties?
Answer:
Leverage molecular modeling tools:
- ADMET Prediction : Use SwissADME to estimate logP (lipophilicity ~2.8), BBB permeability (CNS MPO score >4), and CYP450 interactions .
- Molecular Dynamics (MD) : Simulate binding stability to targets (e.g., kinase domains) with GROMACS, using AMBER force fields .
- Docking Studies : AutoDock Vina evaluates binding poses (e.g., hydrogen bonding with Thr123 of a kinase active site) .
Advanced: How is structure-activity relationship (SAR) studied for derivatives of this compound?
Answer:
Systematic SAR requires:
- Scaffold Modification : Synthesize analogs with substituent variations (e.g., replacing ethyl with isopropyl at position 6) and test activity .
- Pharmacophore Mapping : Identify critical moieties (e.g., cyanobenzamido’s electron-withdrawing effect) via QSAR models (e.g., CoMFA) .
- Biological Screening : Compare IC in enzyme inhibition assays (e.g., kinase panels) and correlate with steric/electronic parameters .
Basic: What are the best practices for purity assessment and storage?
Answer:
- Purity : Use reverse-phase HPLC (C18 column, 30:70 acetonitrile/0.1% TFA in water, 1.0 mL/min flow rate) to achieve ≥95% purity .
- Storage : Lyophilize and store at −20°C under argon to prevent hydrolysis of the cyanobenzamido group .
Advanced: How to design assays for evaluating this compound’s selectivity across protein targets?
Answer:
- Panel Screening : Test against 50+ kinases or GPCRs at 10 µM (DiscoverX or Eurofins panels) .
- Counter-Screens : Include off-targets (e.g., hERG channel binding) to assess toxicity risks .
- Data Normalization : Express activity as % inhibition relative to controls (e.g., staurosporine for kinases) .
Advanced: What strategies mitigate synthetic challenges in scaling up this compound?
Answer:
- Flow Chemistry : Optimize cyclization steps in continuous reactors to improve yield (>75%) and reduce reaction time .
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) for amide coupling to enhance sustainability .
- Crystallization Control : Use anti-solvent precipitation (ethanol/water) to ensure consistent particle size distribution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
